Colchiceine-d3
CAS No.: 1217695-72-1
Cat. No.: VC0020717
Molecular Formula: C21H23NO6
Molecular Weight: 388.434
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217695-72-1 |
---|---|
Molecular Formula | C21H23NO6 |
Molecular Weight | 388.434 |
IUPAC Name | 2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Standard InChI | InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 |
Standard InChI Key | PRGILOMAMBLWNG-VSLDJYOXSA-N |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Introduction
Chemical Structure and Properties
Physicochemical Properties
Based on the properties of non-deuterated colchiceine and related compounds, the following properties can be estimated for colchiceine-d3:
Table 1: Comparative Physicochemical Properties
The estimated properties for colchiceine-d3 are derived from established principles of isotopic substitution, where deuteration typically causes minimal changes to most physicochemical properties except for a slight increase in molecular weight and potential alterations in hydrogen bonding patterns.
Spectroscopic Characteristics
Deuterium substitution creates distinctive spectroscopic signatures that differentiate colchiceine-d3 from non-deuterated colchiceine:
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In nuclear magnetic resonance (NMR) spectroscopy, deuterium signals appear at different frequencies than proton signals, creating characteristic patterns.
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In mass spectrometry, the molecular ion and fragment ions of colchiceine-d3 would show a mass shift of approximately +3 Da compared to colchiceine, providing a clear distinction that is valuable for analytical purposes.
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Infrared spectroscopy would reveal shifted vibrational frequencies for C-D bonds compared to C-H bonds, with C-D stretching vibrations typically occurring at lower frequencies.
Synthesis and Production Methods
Synthetic Approaches
The synthesis of colchiceine-d3 would likely employ one of several established approaches for introducing deuterium labels:
Table 2: Potential Synthetic Routes for Colchiceine-d3
Synthetic Approach | Description | Advantages | Challenges |
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Direct deuteration of colchiceine | Exchange of hydrogen with deuterium using D2O or deuterated reagents | Straightforward, fewer steps | Potential for incomplete or non-specific deuteration |
Synthesis from deuterated precursors | Incorporation of deuterated building blocks during total synthesis | Precise control of deuteration sites | More complex, potentially lower yields |
Demethylation of deuterated colchicine | Converting deuterated colchicine to colchiceine | Leverages established colchicine chemistry | Requires prior synthesis of deuterated colchicine |
Pharmacological Properties
Mechanism of Action
Colchiceine-d3 would likely retain the fundamental mechanism of action of colchiceine, which appears to interact with tubulin in a manner similar to colchicine. According to available research, colchiceine interacts with tubulin "at the interface of the alpha- and beta-subunits" .
The specific protein target is tubulin beta chain (TUBB, Uniprot ID: P07437), described as "the major constituent of microtubules" that "binds two moles of GTP, one at an exchangeable site on the beta chain and one at a non-exchangeable site on the alpha chain" . This interaction disrupts microtubule dynamics, which explains the anti-mitotic effects of colchicine derivatives.
Pharmacokinetic Considerations
Deuteration can significantly affect pharmacokinetic parameters through the kinetic isotope effect. For colchiceine-d3, potential implications include:
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Altered metabolic stability due to stronger C-D bonds compared to C-H bonds
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Potentially extended half-life if deuteration occurs at metabolically vulnerable positions
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Modified distribution of metabolites resulting from changed metabolic pathways
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Possibly reduced formation of reactive or toxic metabolites
These pharmacokinetic alterations could theoretically translate to improved therapeutic profiles, although specific studies on colchiceine-d3 would be necessary to confirm these effects.
Research Applications
Analytical Applications
Colchiceine-d3 would serve as an invaluable analytical tool in pharmaceutical research, particularly in quantitative bioanalysis:
Table 3: Analytical Applications of Colchiceine-d3
Application | Methodology | Benefits |
---|---|---|
Quantitative mass spectrometry | LC-MS/MS with isotope dilution | Accurate quantification with minimal matrix effects |
Metabolite identification | High-resolution mass spectrometry | Differentiation between drug-derived and endogenous compounds |
Pharmacokinetic studies | Stable isotope techniques | Precise determination of ADME parameters |
Method validation | Internal standardization | Improved precision and accuracy in analytical methods |
The mass difference between colchiceine and colchiceine-d3 allows both compounds to be monitored simultaneously, making the deuterated analog an ideal internal standard for quantitative analysis.
Metabolic Studies
Deuterated compounds provide unique insights into drug metabolism:
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Elucidation of metabolic pathways through tracking of the deuterium label
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Investigation of metabolic rate differences using kinetic isotope effects
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Identification of metabolic hot spots by strategic deuteration of suspected vulnerable positions
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Study of chiral inversion processes that might occur during metabolism
For colchiceine, which is itself a metabolite of colchicine, deuteration could reveal further biotransformation pathways and provide insights into its metabolic fate and elimination.
Mechanistic Investigations
Colchiceine-d3 could facilitate detailed investigations into the mechanism of action of colchicine derivatives:
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Rate-determining steps in protein binding could be identified through deuterium kinetic isotope effects
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Conformational changes induced by binding might be probed using deuterium NMR techniques
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Structure-activity relationships could be refined by systematic deuteration at different positions
Future Research Directions
Comprehensive Characterization
Given the limited direct information available about colchiceine-d3, several research opportunities exist:
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Complete spectroscopic characterization using modern analytical techniques
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X-ray crystallography studies to determine precise three-dimensional structure
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Comparative binding studies with non-deuterated colchiceine
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Assessment of deuterium exchange rates under physiological conditions
Advanced Synthetic Methodologies
Development of more efficient synthetic methods for colchiceine-d3 represents another promising research direction:
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Stereoselective incorporation of deuterium at specific positions
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Scale-up processes for reliable production of analytical-grade material
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Novel deuteration techniques that maximize isotopic purity
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Green chemistry approaches to reduce environmental impact of synthesis
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